2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine
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Overview
Description
2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol. It is characterized by its unique stereochemistry, where the hydroxymethyl group is in the cis position and the phenyl group is in the trans position on the cyclohexylamine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine typically involves the following steps:
Cyclohexylamine Derivative Formation: The initial step involves the formation of a cyclohexylamine derivative through a series of reactions, including amination and cyclization.
Hydroxymethylation: The cyclohexylamine derivative is then subjected to hydroxymethylation, where a hydroxymethyl group is introduced at the desired position.
Phenyl Substitution: The final step involves the substitution of a phenyl group at the trans position on the cyclohexylamine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in stereochemical studies.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-trans-Hydroxymethyl-4-cis-phenyl-1-cyclohexylamine
- 2-cis-Hydroxymethyl-4-cis-phenyl-1-cyclohexylamine
- 2-trans-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine
Comparison: 2-cis-Hydroxymethyl-4-trans-phenyl-1-cyclohexylamine is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[(1S,2R,5R)-2-amino-5-phenylcyclohexyl]methanol |
InChI |
InChI=1S/C13H19NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9,14H2/t11-,12-,13-/m1/s1 |
InChI Key |
LUMAPUYZQIKJQG-JHJVBQTASA-N |
Isomeric SMILES |
C1C[C@H]([C@H](C[C@@H]1C2=CC=CC=C2)CO)N |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)CO)N |
Origin of Product |
United States |
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